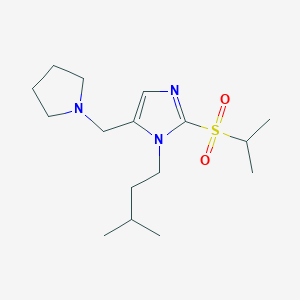![molecular formula C10H17Cl2N3O B5017140 3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride](/img/structure/B5017140.png)
3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Pyridinium salts have various synthetic routes . For example, quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers were synthesized via a combination of atom transfer radical polymerization (ATRP) and quaternization of tertiary amine moieties .Molecular Structure Analysis
The molecular structure of pyridinium salts is diverse, contributing to their presence in many natural products and bioactive pharmaceuticals .Chemical Reactions Analysis
Pyridinium salts are known for their reactivity . They are important as pyridinium ionic liquids and pyridinium ylides .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinium salts can vary widely depending on their structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyridin-1-ium-3-carboxamide;chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-12(2)6-7-13-5-3-4-9(8-13)10(11)14;;/h3-5,8H,6-7H2,1-2H3,(H-,11,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWVBMUDIYSITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC[N+]1=CC=CC(=C1)C(=O)N.Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5017067.png)
![N-(2-methoxyethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5017070.png)
![(5E)-1-benzyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5017085.png)
![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5017103.png)

![1-methyl-4-[3-(5-methylfuran-2-yl)butyl]piperazine](/img/structure/B5017115.png)

![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5017124.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5017131.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)
![3-[(3-Chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenylpropan-1-one](/img/structure/B5017146.png)

![(2E)-3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B5017160.png)

